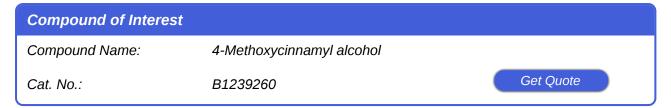


Spectroscopic Profile of 4-Methoxycinnamyl Alcohol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxycinnamyl alcohol**, a compound of interest in various research fields, including drug development. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methoxycinnamyl alcohol** (CAS No: 53484-50-7; Molecular Formula: C₁₀H₁₂O₂; Molecular Weight: 164.20 g/mol).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for **4-methoxycinnamyl alcohol** is not readily available in the searched literature, a certificate of analysis for a commercial sample confirms its identity through ¹H-NMR analysis.[3] For structurally similar compounds, such as cinnamyl alcohol, detailed NMR data is available and can serve as a reference for interpreting the spectra of its 4-methoxy derivative.

Table 1: Predicted ¹H-NMR Chemical Shifts for **4-Methoxycinnamyl Alcohol**



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-7	~7.30	d	~8.5
H-8	~6.85	d	~8.5
H-2	~6.55	d	~16.0
H-3	~6.25	dt	~16.0, ~6.0
H-1	~4.30	d	~6.0
OCH ₃	~3.80	S	-
ОН	Variable	br s	-

Table 2: Predicted ¹³C-NMR Chemical Shifts for **4-Methoxycinnamyl Alcohol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-9	~159.0
C-5	~130.0
C-3	~129.0
C-6	~128.0
C-2	~127.0
C-7, C-8	~114.0
C-1	~63.0
OCH₃	~55.0

Note: The predicted values are based on the analysis of structurally related compounds and established NMR prediction tools. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy



The IR spectrum of **4-Methoxycinnamyl alcohol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for 4-Methoxycinnamyl Alcohol

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H Stretch (Alcohol)	3500-3200	Strong, Broad
C-H Stretch (Aromatic)	3100-3000	Medium
C-H Stretch (Alkenyl)	3080-3010	Medium
C-H Stretch (Aliphatic)	3000-2850	Medium
C=C Stretch (Aromatic)	1600, 1510, 1460	Medium to Strong
C=C Stretch (Alkenyl)	~1650	Medium
C-O Stretch (Alcohol)	~1030	Strong
C-O Stretch (Aryl Ether)	~1250	Strong

Mass Spectrometry (MS)

The mass spectrum of **4-Methoxycinnamyl alcohol** is expected to show a molecular ion peak (M^+) and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data for 4-Methoxycinnamyl Alcohol



m/z	Interpretation	
164	Molecular Ion (M+)	
147	[M - OH]+	
133	[M - CH ₂ OH] ⁺	
121	[M - C ₂ H ₄ OH] ⁺ or Tropylium-type ion	
107		
91	Tropylium ion	
77	Phenyl cation	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4-Methoxycinnamyl alcohol** are not available in the public domain. However, the following are general procedures that are typically employed for compounds of this nature.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Methoxycinnamyl alcohol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C-NMR, a higher concentration (20-50 mg) is recommended.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C-NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C-NMR, a proton-decoupled experiment is typically performed.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy



- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
 Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
 ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on
 the crystal.
- Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

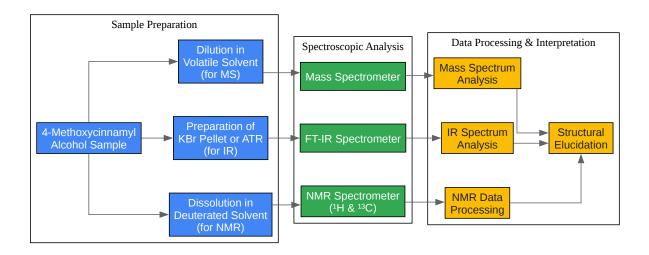
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Methoxycinnamyl alcohol**.





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Caption: Generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with **4- Methoxycinnamyl alcohol**. While comprehensive experimental data from a single source remains to be published, the information provided here, based on available documentation and predictive models, offers valuable insights for its characterization.

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